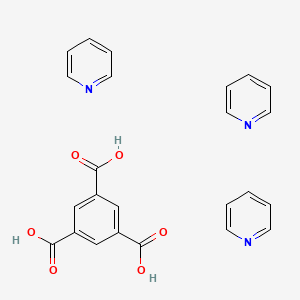![molecular formula C11H21NO B15166286 (1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol](/img/structure/B15166286.png)
(1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[311]hept-3-yl)-methanol is a bicyclic compound with a unique structure that includes an amino group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, which can be derived from readily available starting materials such as camphor or its derivatives.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
(1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
(1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the context of its use.
相似化合物的比较
Similar Compounds
(1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol: shares similarities with other bicyclic compounds such as camphor derivatives and norbornane-based molecules.
Camphor: A well-known bicyclic compound used in various applications, including as a chiral auxiliary.
Norbornane: Another bicyclic compound with applications in organic synthesis and materials science.
Uniqueness
- The presence of both an amino group and a hydroxyl group in this compound provides unique reactivity and versatility in chemical reactions.
- Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
属性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC 名称 |
[(1R,2R,3S,5R)-2-amino-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol |
InChI |
InChI=1S/C11H21NO/c1-10(2)7-4-8(6-13)11(3,12)9(10)5-7/h7-9,13H,4-6,12H2,1-3H3/t7-,8+,9+,11-/m0/s1 |
InChI 键 |
VETFELSGHLFPFA-SJQPAMGKSA-N |
手性 SMILES |
C[C@@]1([C@H](C[C@H]2C[C@@H]1C2(C)C)CO)N |
规范 SMILES |
CC1(C2CC(C(C1C2)(C)N)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


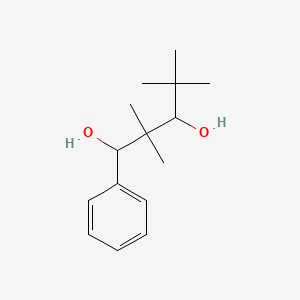
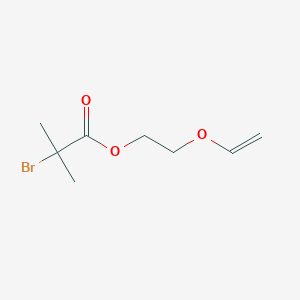
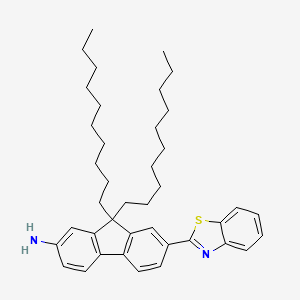
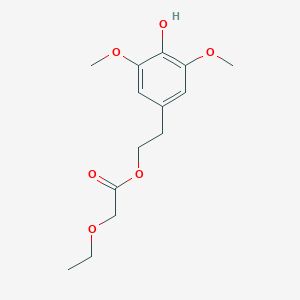

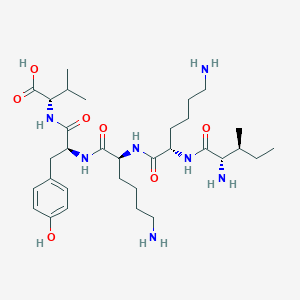

![N''-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N'-pyridin-4-ylguanidine](/img/structure/B15166270.png)
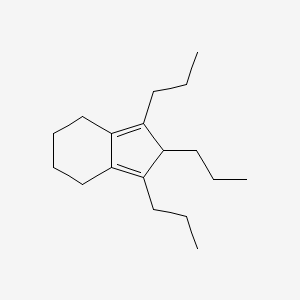
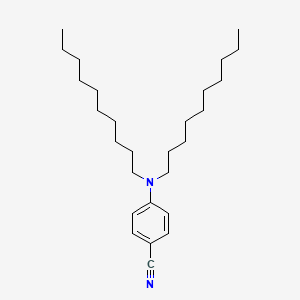
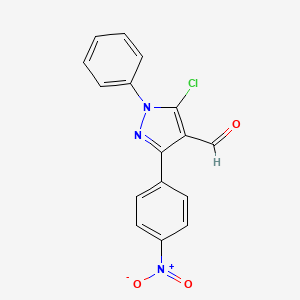
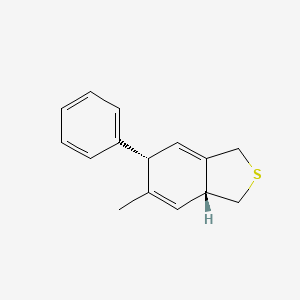
![(7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15166295.png)
